4-(Bromomethyl)-2,5-difluoropyridine
Description
4-(Bromomethyl)-2,5-difluoropyridine is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) group at position 4 and fluorine atoms at positions 2 and 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables alkylation or nucleophilic substitution reactions, while fluorination enhances stability and influences regioselectivity.
Properties
Molecular Formula |
C6H4BrF2N |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
4-(bromomethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |
InChI Key |
RHJUHVZYYIKMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) | Provides controlled bromine release for radical substitution |
| Radical initiator | Azobisisobutyronitrile (AIBN) | Initiates radical chain reaction |
| Solvent | Carbon tetrachloride or dichloromethane | Inert, non-polar solvents suitable for radical reactions |
| Temperature | Reflux (~76°C for CH2Cl2, ~77°C for CCl4) | Ensures sufficient energy for radical formation |
| Reaction time | Several hours (typically 4-8 hours) | Monitored by TLC or GC to optimize yield and minimize overbromination |
| Atmosphere | Nitrogen or argon | Prevents oxidation and unwanted side reactions |
| Work-up | Quenching with water, extraction, drying | Purification by column chromatography or distillation |
Alternative and Supporting Preparation Routes
While direct bromination of 2,5-difluoropyridine derivatives is the main route, other preparative strategies include:
Halogen Exchange and Fluorination: Starting from halogenated pyridines (e.g., 2,3,5-trihalopyridines), selective fluorination using potassium fluoride in polar aprotic solvents (such as sulfolane, DMSO, or mixtures with urea derivatives) can yield difluoropyridines with halomethyl substituents. However, these methods are more commonly applied to difluoro-halopyridines rather than bromomethyl derivatives directly.
Diazotization and Schiemann Reaction: For difluoropyridines, diazotization of diaminopyridines followed by fluorination in hydrogen fluoride can be used to introduce fluorine atoms, but this is less relevant for the bromomethyl substitution at the 4-position.
Research Findings and Industrial Considerations
The radical bromination method using NBS is widely accepted for its efficiency and scalability. Industrial processes may employ continuous flow reactors to enhance control over reaction parameters, improve safety, and increase yield by precise control of temperature, residence time, and reagent stoichiometry.
The presence of fluorine atoms at the 2- and 5-positions influences the electronic environment of the pyridine ring, facilitating selective bromination at the methyl group without affecting the aromatic ring or fluorine substituents.
Purification typically involves standard organic work-up procedures, including aqueous quenching, organic extraction, drying, and chromatographic purification to achieve high purity suitable for further synthetic applications.
Summary Table of Preparation Method
| Step | Description | Typical Conditions/Notes |
|---|---|---|
| Starting material | 2,5-Difluoropyridine or 4-methyl-2,5-difluoropyridine | Commercially available or synthesized |
| Bromination reagent | N-Bromosuccinimide (NBS) | Stoichiometric or slight excess |
| Radical initiator | Azobisisobutyronitrile (AIBN) | Catalytic amounts |
| Solvent | Carbon tetrachloride or dichloromethane | Inert, non-polar |
| Reaction temperature | Reflux (~76-77°C) | Maintains radical conditions |
| Reaction time | 4-8 hours | Monitored by TLC or GC |
| Work-up | Quench with water, extract with organic solvent, dry, purify by chromatography | Standard organic synthesis techniques |
| Yield | Typically moderate to high (dependent on scale and optimization) | Industrial processes optimize for maximum yield |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,5-difluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 4-(formyl)-2,5-difluoropyridine or 4-(carboxyl)-2,5-difluoropyridine.
Reduction: Formation of 4-methyl-2,5-difluoropyridine.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Bioactive Compounds:
The compound serves as a key intermediate in the synthesis of various bioactive molecules. It is utilized in the development of pharmaceuticals targeting central nervous system disorders, infectious diseases, and cancer therapies. The bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups essential for biological activity.
2. GPR52 Modulation:
Research indicates that derivatives of 4-(Bromomethyl)-2,5-difluoropyridine can act as modulators of GPR52 receptors, which are implicated in several psychiatric and neurodegenerative disorders. These compounds may be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .
3. Anticancer Activity:
Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, modifications to the pyridine ring can enhance potency against various cancer cell lines by affecting metabolic pathways critical for tumor growth .
Agrochemical Applications
The compound is also employed in the synthesis of agrochemicals such as herbicides and insecticides. Its ability to modify biological activity through halogenation makes it an effective building block for developing new agricultural products that can target specific pests or weeds while minimizing environmental impact.
Data Summary
| Application Area | Biological Activity | Mechanism |
|---|---|---|
| Pharmaceuticals | Enzyme inhibition | Binds to active sites of enzymes |
| GPR52 modulation | Alters receptor signaling pathways | |
| Anticancer activity | Affects metabolic pathways in cancer cells | |
| Agrochemicals | Herbicidal/insecticidal activity | Modifies biological activity through halogenation |
Case Studies
Case Study 1: Anti-Tubercular Activity
A study evaluated pyridine analogs for their efficacy against Mycobacterium tuberculosis. Although this compound was not the primary focus, related compounds showed significant in vitro activity against tuberculosis strains. The structure-activity relationship indicated that modifications could enhance potency while reducing adverse effects associated with other treatments.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on derivatives of this compound to evaluate safety profiles in animal models. Results indicated that lower doses exhibited beneficial effects related to enzyme inhibition without significant toxicity; however, higher doses led to adverse effects such as cellular damage.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,5-difluoropyridine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The difluoro substituents enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
2,5-Difluoropyridine
- Structure : Fluorine at positions 2 and 5.
- Reactivity : Used in cross-coupling reactions (e.g., with bromobenzene) to yield regioisomerically pure products. The fluorine atoms direct electrophilic substitution to specific positions, as seen in coupling reactions under flow chemistry conditions .
- Contrast : Unlike this compound, this compound lacks a bromomethyl group, limiting its utility in alkylation or SN2 reactions.
3,5-Difluoropyridine
- Structure : Fluorine at positions 3 and 5.
- Reactivity : Fluorine at position 3 deactivates the ring toward electrophilic substitution at position 4 compared to 2,5-difluoropyridine derivatives. This positional difference significantly alters regiochemical outcomes in functionalization reactions .
Bromomethyl-Substituted Pyridines
4-(Bromomethyl)-3,5-difluoropyridine
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine
- Structure : Bromine at position 4, bromomethyl at position 2, methyl groups at 3 and 5.
- Key Data : CAS 220757-76-6; safety data highlights hazards associated with bromine handling .
- Contrast : Methyl groups introduce steric bulk, limiting reactivity at position 4. The dual bromine substituents enhance electrophilicity but complicate regioselective modifications.
Multi-Halogenated Pyridines
4-Bromo-2,5-dichloro-3-fluoropyridine
- Structure : Bromine at 4, chlorine at 2 and 5, fluorine at 3.
- Reactivity : The presence of chlorine (less electronegative than fluorine) reduces electronic deactivation, while bromine at position 4 facilitates coupling reactions. However, steric hindrance from chlorine may impede reactivity compared to fluorinated analogs .
Comparative Data Table
| Compound Name | Molecular Weight | Substituents | Key Reactivity/Applications |
|---|---|---|---|
| This compound | 208.01 (calc.) | BrCH2 (4), F (2,5) | Alkylation, SN2 reactions, drug synthesis |
| 2,5-Difluoropyridine | 115.09 (calc.) | F (2,5) | Cross-coupling, regioselective synthesis |
| 4-(Bromomethyl)-3,5-difluoropyridine | 165.16 | BrCH2 (4), F (3,5) | Moderate reactivity due to F at 3,5 |
| 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | - | Br (4), BrCH2 (2), Me (3,5) | Limited by steric hindrance |
| 4-Bromo-2,5-dichloro-3-fluoropyridine | - | Br (4), Cl (2,5), F (3) | Multi-halogen coupling, steric challenges |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
